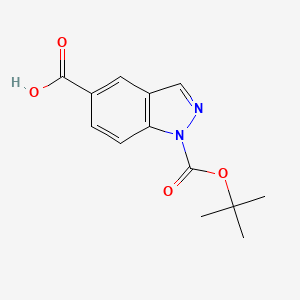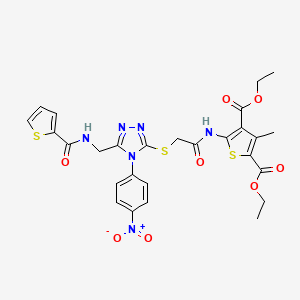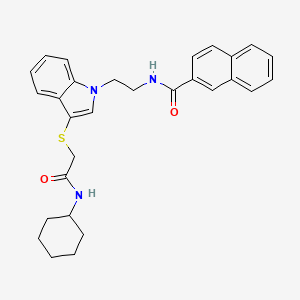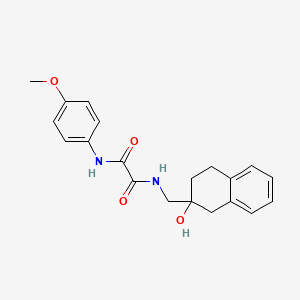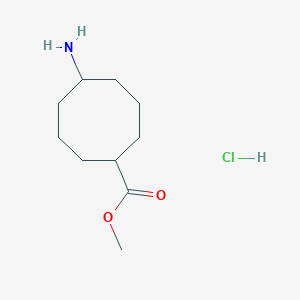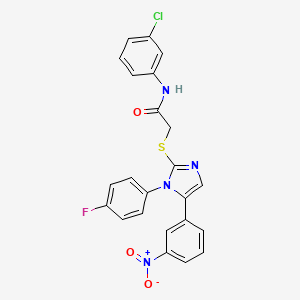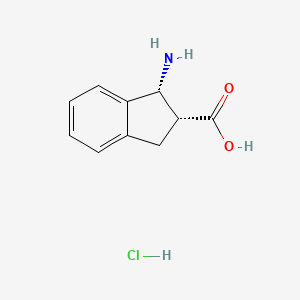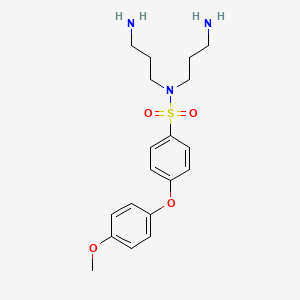
N,N-bis(3-aminopropyl)-4-(4-methoxyphenoxy)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis(3-aminopropyl)-4-(4-methoxyphenoxy)benzene-1-sulfonamide, commonly known as MPTS, is a sulfonamide-based compound that has been widely used in scientific research. It is a versatile molecule that has found applications in various fields, including biochemistry, pharmacology, and medical research.
Applications De Recherche Scientifique
MPTS has been used in various scientific research applications, including protein labeling, enzyme inhibition studies, and drug delivery systems. One of the most common applications of MPTS is in the labeling of proteins with fluorescent dyes. MPTS can be conjugated to a fluorescent dye and then used to label proteins, which allows for their visualization and tracking in live cells.
Mécanisme D'action
MPTS is a sulfonamide-based compound that binds to the active site of enzymes and inhibits their activity. It has been shown to inhibit the activity of a wide range of enzymes, including carbonic anhydrase, urease, and β-lactamase. MPTS achieves this by forming a covalent bond with the active site of the enzyme, which prevents the substrate from binding and inhibits the enzyme's activity.
Biochemical and Physiological Effects:
MPTS has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. MPTS has also been shown to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MPTS is its versatility. It can be used in a wide range of scientific research applications, including protein labeling, enzyme inhibition studies, and drug delivery systems. MPTS is also relatively easy to synthesize and has a high yield. However, one of the limitations of MPTS is its potential toxicity. It has been shown to be toxic to some cell lines, which limits its use in certain applications.
Orientations Futures
There are several future directions for the use of MPTS in scientific research. One potential direction is the development of MPTS-based drug delivery systems. MPTS can be conjugated to drugs and used to target specific cells or tissues, which could improve drug efficacy and reduce side effects. Another potential direction is the use of MPTS in the development of new enzyme inhibitors. MPTS has been shown to inhibit the activity of a wide range of enzymes, and further research could lead to the development of new enzyme inhibitors with therapeutic potential.
Méthodes De Synthèse
The synthesis of MPTS involves the reaction of 4-(4-methoxyphenoxy)benzene-1-sulfonyl chloride with 1,3-diaminopropane in the presence of a base. The reaction yields MPTS as a white solid with a high yield. The purity of the compound can be further improved by recrystallization.
Propriétés
IUPAC Name |
N,N-bis(3-aminopropyl)-4-(4-methoxyphenoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c1-25-16-4-6-17(7-5-16)26-18-8-10-19(11-9-18)27(23,24)22(14-2-12-20)15-3-13-21/h4-11H,2-3,12-15,20-21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIHRWYFMSCBNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)N(CCCN)CCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-bis(3-aminopropyl)-4-(4-methoxyphenoxy)benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Hydroxy-2-[[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]-(4-methoxyphenyl)methyl]-6-(hydroxymethyl)pyran-4-one](/img/structure/B2586901.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2586905.png)
![8-Chloro-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2586909.png)
